molecular formula C20H24N4O4 B1359979 4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid CAS No. 1142210-44-3

4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid

Katalognummer: B1359979
CAS-Nummer: 1142210-44-3
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: JQILLRBVNNXVIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid is a pyrazolo-pyridine derivative characterized by a bicyclic scaffold fused with a pyrazole ring and a tetrahydro-pyridine moiety. Key structural features include a 4-oxobutanoic acid side chain, a 1-methyl substituent on the pyrazole ring, and a 3-methylbenzylamino carbonyl group at position 3 of the pyrazolo-pyridine core . Pyrazolo[4,3-c]pyridine derivatives are pharmacologically significant due to their hydrogen bond-donating/accepting groups, which enable competitive binding to kinase ATP pockets, making them attractive in drug discovery .

Eigenschaften

IUPAC Name

4-[1-methyl-3-[(3-methylphenyl)methylcarbamoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-13-4-3-5-14(10-13)11-21-20(28)19-15-12-24(17(25)6-7-18(26)27)9-8-16(15)23(2)22-19/h3-5,10H,6-9,11-12H2,1-2H3,(H,21,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQILLRBVNNXVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=NN(C3=C2CN(CC3)C(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid (CAS Number: 1142210-27-2) is a synthetic derivative belonging to the class of pyrazolopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of inflammatory diseases and cancer therapy.

Chemical Structure

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, and its structure features a complex arrangement that includes a tetrahydro-pyrazolo-pyridine core. The presence of various functional groups contributes to its biological activity.

Research indicates that this compound may interact with several biological pathways:

  • Adenosine Receptor Modulation : Similar compounds have been shown to act on adenosine receptors, particularly the A3 subtype, which is implicated in inflammation and cancer progression. Modulation of these receptors can influence immune response and tumor growth .
  • MAPK Pathway Regulation : The compound may affect the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival .

Anti-inflammatory Effects

Studies have suggested that derivatives of pyrazolopyridines exhibit significant anti-inflammatory properties. This activity is often linked to their ability to inhibit pro-inflammatory cytokines and modulate immune cell functions.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines. For instance, studies on human breast cancer cells showed a reduction in cell viability by over 50% at specific concentrations .
  • Animal Models : In vivo studies using murine models of inflammation indicated that administration of this compound resulted in decreased swelling and inflammatory markers compared to control groups .

Research Findings

Recent research highlights include:

StudyFindings
PMC5756520Demonstrated modulation of A3 adenosine receptors leading to reduced inflammation in rheumatoid arthritis models .
Santa Cruz BiotechnologyProvided insights into the synthesis and characterization of similar compounds with notable anti-inflammatory and anticancer activities .
PubChemCompiled data on the pharmacological properties and potential therapeutic applications of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

This compound is characterized by its unique pyrazolo-pyridine framework, which is known for diverse biological activities. The synthesis of such pyrazolo derivatives often involves multi-step reactions that can include cyclization and functionalization processes. Recent advancements in synthetic methodologies have made it possible to produce these compounds efficiently, utilizing readily available precursors and optimized reaction conditions .

Anticancer Properties

Research indicates that pyrazolo derivatives exhibit potent anticancer activities. For instance, certain analogs have been studied as inhibitors of various kinases involved in cancer progression. The compound has shown promise as a selective inhibitor of the c-Met oncoprotein, which plays a crucial role in tumor growth and metastasis .

Antiviral Activity

Another area of interest is the antiviral potential of pyrazolo compounds. Some derivatives have been identified as inhibitors of HIV-1 non-nucleoside reverse transcriptase, suggesting that this compound may also possess similar properties .

Neurological Applications

The compound's structure allows for interactions with neurotransmitter systems, making it a candidate for the treatment of neurodegenerative diseases. Modifications to the pyrazolo framework may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects .

Drug Development

The unique properties of 4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid make it a valuable scaffold for drug discovery. Its ability to inhibit specific biological targets can lead to the development of novel therapeutic agents for cancer and viral infections .

Combination Therapies

Given its diverse mechanisms of action, this compound could be utilized in combination therapies to enhance treatment efficacy while minimizing resistance development in cancer cells or viruses .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxic effects . The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, modifications to the pyrazolo structure resulted in enhanced antioxidant properties and neuroprotective effects against oxidative stress-induced neuronal damage . These findings suggest potential applications in treating conditions like Alzheimer's disease.

Data Summary Table

Application AreaActivity TypeReference
Anticancerc-Met Inhibition
AntiviralHIV-1 RT Inhibition
NeurologicalNeuroprotection

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares the target compound with structurally related pyrazolo-pyridine and pyrazole derivatives:

Compound Name (CAS No.) Key Structural Features Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
Target Compound Pyrazolo[4,3-c]pyridine core; 4-oxobutanoic acid; 3-methylbenzylamino carbonyl ~447.5* - 1-Methyl (pyrazole)
- 3-(3-Methylbenzyl)amide
- 4-Oxobutanoic acid
Enhanced solubility via carboxylic acid; potential kinase inhibition
4-{[1-Methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid (1142210-52-3) Pyrazolo[4,3-c]pyridine core; benzoic acid substituent 368.4 - 1-Methyl (pyrazole)
- 3-Pyrrolidine carbonyl
- Benzyl-linked benzoic acid
Reduced solubility compared to oxobutanoic acid; similar kinase binding
4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid (1006470-52-5) Pyrazole core; 4-oxobutanoic acid ~225.2 - 1-Methyl (pyrazole)
- 4-Amino linker to oxobutanoic acid
Simpler scaffold; lacks pyridine ring; limited kinase affinity
4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid (1006334-17-3) Conjugated oxobut-2-enoic acid; pyrazole substituent ~265.3 - α,β-unsaturated carboxylic acid
- N-Methyl-N-(pyrazolylmethyl)amide
Increased reactivity due to conjugated double bond; potential prodrug
Ethyl 4-(5-methoxy-2-methylbenzofuran-3-yl)-4-oxobutanoate Benzofuran core; ethyl ester of oxobutanoic acid ~318.3 - Ethyl ester (prodrug form)
- Benzofuran substituent
Lower solubility; ester hydrolysis required for activity

*Estimated based on analogous structures.

Pharmacological and Physicochemical Properties

  • Kinase Inhibition Potential: The pyrazolo[4,3-c]pyridine scaffold in the target compound mimics ATP’s adenine-binding region, a feature shared with kinase inhibitors like those reported in . The 3-methylbenzylamino group may enhance hydrophobic interactions with kinase pockets, while the 4-oxobutanoic acid provides polar interactions absent in benzoic acid analogs .
  • Solubility and Bioavailability: The free carboxylic acid group in the target compound improves water solubility compared to ester derivatives (e.g., ) but may reduce membrane permeability relative to non-ionized analogs. The pyrrolidine carbonyl analog () exhibits intermediate solubility due to its benzoic acid group .
  • Metabolic Stability: The saturated oxobutanoic acid chain in the target compound is less prone to oxidation than the α,β-unsaturated analog (), which may undergo Michael addition or enzymatic reduction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.